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molecular formula C15H18N6O2 B8280812 N-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)pivalamide

N-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)pivalamide

Cat. No. B8280812
M. Wt: 314.34 g/mol
InChI Key: NVTWKSIJGUEEHE-UHFFFAOYSA-N
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Patent
US07807676B2

Procedure details

A mixture of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (250 mg, 1.101 mmol), potassium carbonate (457 mg, 3.30 mmol), copper(I) iodide (105 mg, 0.551 mmol), N-(1H-1,2,4-triazol-3-yl)pivalamide and (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (78 mg, 0.551 mmol) in 1,4-dioxane (2 mL) were heated up at 110° C. for 13 h. The reaction mixture was filtered through a silica gel pad and concentrated under reduced pressure. The resulting crude was purified by prep HPLC to give N-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)pivalamide (90 mg, 26%) as pale yellow oil. LCMS: m/e 315.05 (M+H)+, ret time 1.55 min (method 8).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
105 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.C(=O)([O-])[O-].[K+].[K+].[NH:19]1[CH:23]=[N:22][C:21]([NH:24][C:25](=[O:30])[C:26]([CH3:29])([CH3:28])[CH3:27])=[N:20]1.CN[C@@H]1CCCC[C@H]1NC>O1CCOCC1.[Cu]I>[CH3:12][O:11][C:5]1[CH:4]=[N:3][C:2]([N:19]2[CH:23]=[N:22][C:21]([NH:24][C:25](=[O:30])[C:26]([CH3:28])([CH3:27])[CH3:29])=[N:20]2)=[C:7]2[NH:8][CH:9]=[CH:10][C:6]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1N=CC(=C2C1NC=C2)OC
Name
Quantity
457 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=C(N=C1)NC(C(C)(C)C)=O
Name
Quantity
78 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
copper(I) iodide
Quantity
105 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a silica gel pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by prep HPLC

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=C(N=C1)N1N=C(N=C1)NC(C(C)(C)C)=O)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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